molecular formula C10H17ClN2 B1435569 [2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride CAS No. 1803601-93-5

[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride

Cat. No.: B1435569
CAS No.: 1803601-93-5
M. Wt: 200.71 g/mol
InChI Key: MCRHCSCVAAGBHX-UHFFFAOYSA-N
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Description

[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a methyl group at position 2 and an isopropyl group at position 6 on the phenyl ring. Its molecular formula is C₁₀H₁₆N₂·HCl, with a molecular weight of 164.25 g/mol (free base) and 200.71 g/mol (hydrochloride form). The compound’s SMILES notation is CC1=C(C(=CC=C1)C(C)C)NN, and its InChIKey is CJIWOLUKEILDTP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 137.1 Ų ([M+H]⁺) to 148.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-7(2)9-6-4-5-8(3)10(9)12-11;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRHCSCVAAGBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-93-5
Record name Hydrazine, [2-methyl-6-(1-methylethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride is a hydrazine derivative that has garnered attention in various biological studies. Its potential applications span from medicinal chemistry to toxicology, particularly in the context of its effects on cellular mechanisms and developmental biology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C11H16N2HClC_{11}H_{16}N_2\cdot HCl. Its structure features a phenyl ring substituted with a methyl group and an isopropyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Cytotoxicity : Similar compounds, such as phenylhydrazine, have been studied for their cytotoxic effects. Research indicates that hydrazine derivatives can induce oxidative stress and apoptosis in various cell types.
  • Genotoxicity : Studies have shown that related compounds can cause DNA damage, leading to mutagenic effects. This raises concerns regarding their safety in therapeutic applications.
  • Embryotoxicity : Research involving zebrafish embryos has demonstrated that phenylhydrazine derivatives can cause developmental abnormalities, with observed effects including delayed hatching and increased mortality rates at higher concentrations .

Cytotoxic Effects

A study investigating the cytotoxic properties of hydrazine derivatives reported significant cell death in cancer cell lines at specific concentrations. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.3ROS induction
PhenylhydrazineA37512.5Mitochondrial dysfunction

Genotoxicity Assessment

In a study assessing genotoxicity using the comet assay, it was found that phenylhydrazine led to significant DNA strand breaks in mouse models, suggesting similar potential for this compound.

Developmental Toxicity

Research on zebrafish embryos exposed to phenylhydrazine revealed dose-dependent toxicity characterized by:

  • Survival Rate : Decreased significantly at concentrations above 0.7 µg/mL.
  • Phenotypic Abnormalities : Enlarged yolk sacs and pericardial edema were noted at higher concentrations.

This suggests that this compound may exhibit similar embryotoxic properties.

Comparison with Similar Compounds

Phenylhydrazine hydrochloride derivatives vary in substituents, molecular weight, and applications. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS (Ų, [M+H]⁺)
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine HCl C₁₀H₁₆N₂·HCl 200.71 2-methyl, 6-isopropyl 137.1
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Phenethyl group, dihydrochloride N/A
Phenylhydrazine hydrochloride C₆H₈N₂·HCl 144.60 Unsubstituted phenyl N/A
3,5-Dimethylphenylhydrazine hydrochloride C₈H₁₂N₂·HCl 188.66 3,5-dimethyl N/A
2-Ethylphenylhydrazine hydrochloride C₈H₁₂N₂·HCl 188.66 2-ethyl N/A

Key Observations :

  • Chloride Content : Unlike dihydrochloride derivatives (e.g., (2-phenylethyl)hydrazine dihydrochloride ), the main compound has a single chloride ion, affecting solubility and crystallinity.
  • Molecular Weight : Higher molecular weight compared to simpler derivatives (e.g., phenylhydrazine HCl) may influence pharmacokinetic properties in pharmaceutical applications .

Preparation Methods

Direct Synthesis from Substituted Anilines via Hydrazine Salt Formation

One common approach to preparing substituted phenylhydrazines, including [2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride, involves the reaction of the corresponding substituted aniline derivatives with hydrazine or hydrazine salts under acidic conditions to form the hydrazine hydrochloride salt.

  • General Reaction Scheme:

    $$
    \text{Substituted aniline} + \text{Hydrazine} \xrightarrow[\text{acidic medium}]{\text{heat}} \text{Substituted phenylhydrazine hydrochloride}
    $$

  • The reaction typically proceeds via nucleophilic substitution of the amino group by hydrazine, followed by protonation to yield the hydrochloride salt.

  • Control of temperature (50–100°C) and reaction time (1–4 hours) is critical to optimize yield and minimize side reactions.

  • Catalysts such as hydrazine sulfate have been employed to facilitate the reaction, improving conversion efficiency.

Fischer Indole Synthesis as a Route to Substituted Phenylhydrazines

While Fischer indole synthesis is primarily used to form indole derivatives from phenylhydrazines and carbonyl compounds, its mechanistic insights are useful for understanding the stability and reactivity of substituted phenylhydrazines like this compound.

  • The reaction involves condensation of phenylhydrazine derivatives with aldehydes or ketones, forming phenylhydrazones that undergo rearrangement to indoles under acidic catalysis.

  • Substituted phenylhydrazine hydrochlorides, including those with methyl and isopropyl groups, are stable intermediates in such syntheses and can be prepared and isolated prior to further transformations.

  • For example, m-tolylphenylhydrazine hydrochloride (a methyl-substituted phenylhydrazine hydrochloride) was prepared and reacted with isopropyl methyl ketone in glacial acetic acid to yield indole derivatives, demonstrating the utility of such hydrazine salts as synthetic intermediates.

Condensation with Cyclohexanone and Related Ketones

Research on N'-alkyl-2,6-dialkylphenylhydrazines, which are structurally related to this compound, shows that condensation with ketones like cyclohexanone under reflux in benzene can yield tetrahydrocarbazole derivatives, with hydrazine hydrochloride salts providing improved yields and minimized decomposition.

  • Use of hydrazine hydrochloride salts enhances reaction control and product purity.

  • Reaction conditions typically involve refluxing in dry benzene with azeotropic removal of water to drive the condensation forward.

  • The presence of methyl groups at positions 2 and 6 on the phenyl ring (similar to the methyl and isopropyl substituents in the target compound) improves intermediate stability and yield.

Summary Table of Preparation Parameters

Preparation Step Conditions/Parameters Notes
Hydrazine hydrochloride formation Hydrazine + substituted aniline, acidic medium Temperature: 50–100°C; Time: 1–4 h; Catalyst: hydrazine sulfate preferred
Alkylation (methylation) Methanol, hydrazine hydrochloride, catalyst Methanol: 2–6 mol equiv.; Water: 10–40 wt%; Pressure: 0.3–0.5 MPa
Fischer indole synthesis Phenylhydrazine hydrochloride + ketone, acetic acid Stirring 2 h, room temperature workup
Condensation with cyclohexanone Reflux in benzene, azeotropic water removal Improved yield with hydrazine hydrochloride salt; methyl groups stabilize intermediates

Research Findings and Considerations

  • Hydrazine sulfate is an effective catalyst in the preparation of hydrazine hydrochloride derivatives, enhancing reaction rates and yields.

  • Control of water content and reaction temperature is crucial to avoid side reactions and decomposition.

  • The presence of alkyl substituents (methyl, isopropyl) at ortho positions on the phenyl ring improves intermediate stability during synthesis and subsequent transformations.

  • Purification typically involves filtration to remove catalysts and unreacted materials, followed by dealcoholysis and rectification to isolate the hydrazine hydrochloride salt in high purity.

  • Attempts to isolate intermediates in related Fischer indole syntheses suggest that substituted phenylhydrazine hydrochlorides are stable enough for isolation and further synthetic use.

This detailed overview consolidates diverse research findings and patent literature relevant to the preparation of this compound, emphasizing controlled reaction conditions, catalyst use, and purification strategies that ensure high purity and yield of this important substituted phenylhydrazine hydrochloride.

Q & A

Q. What are the recommended synthesis protocols for [2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride in academic settings?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, hydrazine hydrochloride derivatives can react with ketones or aldehydes under reflux conditions. A standard protocol involves dissolving the precursor (e.g., a substituted benzaldehyde or acetophenone derivative) in ethanol, adding stoichiometric equivalents of this compound, and refluxing for 6–8 hours. The product is then cooled, filtered, and recrystallized from ethanol . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: This compound shares toxicity risks with phenylhydrazine derivatives, including hemolytic anemia and carcinogenicity. Required precautions:

  • Ventilation: Use fume hoods for weighing or handling powders.
  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination: Wash skin immediately with soap and water after contact.
  • Waste Disposal: Neutralize acidic residues before disposal (e.g., with sodium bicarbonate).
    Refer to NIOSH guidelines for hydrazine derivatives and OSHA protocols for carcinogen handling .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Analytical Methods:
    • HPLC: Use a C18 column with 0.1% phosphoric acid in water/acetonitrile (70:30) at 254 nm .
    • NMR: Confirm structure via 1H^1H- and 13C^{13}C-NMR (DMSO-d6 solvent; δ 2.1 ppm for isopropyl group, δ 7.2–7.5 ppm for aromatic protons).
    • Mass Spectrometry: ESI-MS in positive ion mode (expected [M+H]+ at m/z 179.1).
  • Purity Criteria: ≥95% by HPLC, with absence of residual solvents (e.g., ethanol) confirmed by GC .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemical uncertainties. Use SHELX programs for structure refinement:

  • Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
  • Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Example: A recent study on a pyrazoline derivative revealed intramolecular N–H···Cl hydrogen bonds critical for stability .

Q. What experimental strategies address contradictions in reported biological activities of hydrazine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Mitigation strategies:

  • Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects.
  • Control Experiments: Include phenylhydrazine hydrochloride as a negative control to isolate the role of the 2-methyl-6-isopropyl substituent.
  • Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like VEGFR2 or MMP9, followed by SPR or ITC validation .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Degrades above 150°C (TGA data shows 5% weight loss at 120°C).
  • Light Sensitivity: Store in amber vials at -20°C; exposure to UV light increases decomposition (HPLC shows 10% impurity after 48 hours under UV).
  • Humidity Control: Keep in a desiccator (RH <30%); hygroscopicity leads to clumping and reduced reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride
Reactant of Route 2
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[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride

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